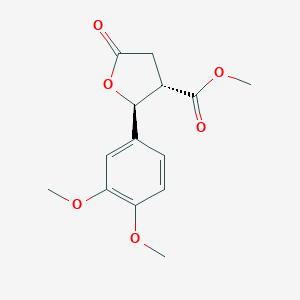![molecular formula C10H16N3O+ B220938 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium, also known as CDEP, is a chemical compound that has been widely used in scientific research. CDEP is a quaternary ammonium compound that is structurally similar to acetylcholine, a neurotransmitter in the nervous system. CDEP has been used as a tool to study the function of acetylcholine receptors and the effects of cholinergic drugs.
作用机制
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium acts as an agonist at nicotinic acetylcholine receptors, which are located in the nervous system and other tissues. Nicotinic acetylcholine receptors are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium binds to these receptors and activates them, leading to an increase in the release of neurotransmitters and other physiological effects.
Biochemical and Physiological Effects:
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has been shown to have a variety of biochemical and physiological effects, including increased muscle contraction, increased heart rate and blood pressure, increased neurotransmitter release, and improved cognitive function. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has also been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One advantage of using 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows researchers to study the effects of cholinergic drugs on these receptors without affecting other neurotransmitter systems. However, one limitation of using 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium is its short half-life, which can make it difficult to study the long-term effects of cholinergic drugs.
未来方向
There are several future directions for research on 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium. One area of research is the development of new cholinergic drugs based on the structure of 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium. Another area of research is the investigation of the role of nicotinic acetylcholine receptors in various physiological processes, including inflammation, pain, and addiction. Additionally, future research could focus on the development of new methods for synthesizing and delivering 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium to improve its efficacy and reduce its side effects.
合成方法
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium can be synthesized by reacting 2-(dimethylamino)ethylamine with 3-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学研究应用
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has been used in a variety of scientific research applications, including studies on acetylcholine receptors, cholinergic drugs, and neurotransmitter release. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has been used to investigate the effects of acetylcholine receptor agonists and antagonists on various physiological processes, including muscle contraction, heart rate, and blood pressure. 3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium has also been used to study the effects of cholinergic drugs on cognitive function, memory, and learning.
属性
分子式 |
C10H16N3O+ |
|---|---|
分子量 |
194.25 g/mol |
IUPAC 名称 |
1-[2-(dimethylamino)ethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-12(2)6-7-13-5-3-4-9(8-13)10(11)14/h3-5,8H,6-7H2,1-2H3,(H-,11,14)/p+1 |
InChI 键 |
BKLYFKCWROZHNQ-UHFFFAOYSA-O |
SMILES |
CN(C)CC[N+]1=CC=CC(=C1)C(=O)N |
规范 SMILES |
CN(C)CC[N+]1=CC=CC(=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)




![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)



![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)

